molecular formula C7H15NO2 B13556009 (2S)-2-amino-2-(oxan-4-yl)ethan-1-ol

(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol

Cat. No.: B13556009
M. Wt: 145.20 g/mol
InChI Key: XOJUNYXOESDYTH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol is a chemical compound with a molecular formula of C7H15NO2. It is characterized by the presence of an amino group and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(oxan-4-yl)ethan-1-ol typically involves the reaction of oxan-4-yl derivatives with aminoethanol under controlled conditions. One common method includes the use of oxan-4-yl chloride and 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(oxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a tetrahydropyran ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-amino-2-(oxan-4-yl)ethanol

InChI

InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2/t7-/m1/s1

InChI Key

XOJUNYXOESDYTH-SSDOTTSWSA-N

Isomeric SMILES

C1COCCC1[C@@H](CO)N

Canonical SMILES

C1COCCC1C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.